2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorophenyl sulfanyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the furan ring and the introduction of the chlorophenyl sulfanyl group. Common reagents used in these reactions include tert-butyl alcohol, chlorophenyl sulfide, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reactions and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methylthio)phenol: A compound with similar structural features, including tert-butyl groups and a phenol ring.
tert-Butyl 2,4,5-trichlorophenyl carbonate: Another compound with a tert-butyl group and chlorophenyl moiety.
Uniqueness
2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClO5S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-tert-butyl-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H19ClO5S/c1-19(2,3)20(4)25-17(22)15(18(23)26-20)11-13-7-10-16(24-13)27-14-8-5-12(21)6-9-14/h5-11H,1-4H3 |
InChI Key |
ANHHEPRLUSFDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
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